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For Researchers, Scientists, and Drug Development Professionals

Introduction

Rengyol, a natural product with the molecular formula CsH1603, is a cyclohexylethane
derivative known for its biological activities, including anti-emetic properties.[1] The structural
elucidation of Rengyol is crucial for understanding its mechanism of action and for the
development of potential therapeutic agents. Nuclear Magnetic Resonance (NMR)
spectroscopy is an indispensable tool for the unambiguous determination of its three-
dimensional structure. This document provides detailed application notes and standardized
protocols for the structural elucidation of Rengyol using one-dimensional (1D) and two-
dimensional (2D) NMR techniques.

Molecular Structure and Physicochemical
Properties

Rengyol, chemically named 1-(2-hydroxyethyl)cyclohexane-1,4-diol, possesses a cyclohexane
ring scaffold substituted with three hydroxyl groups.[1] This structural feature renders the
molecule polar and influences its biological interactions.

Table 1: Physicochemical Properties of Rengyol
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Property Value Reference
Molecular Formula CsH1603 [1]
Molecular Weight 160.21 g/mol [1]

1-(2-
IUPAC Name hydroxyethyl)cyclohexane-1,4-  [1]

diol
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 3

1D NMR Spectroscopic Data for Structural
Elucidation

The 1D *H and 3C NMR spectra provide fundamental information about the chemical
environment of each proton and carbon atom in the Rengyol molecule.

'H NMR Spectroscopy

The *H NMR spectrum reveals the number of distinct proton environments, their chemical shifts
(0), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J), which provide
information about neighboring protons.

3C NMR Spectroscopy

The 3C NMR spectrum indicates the number of unique carbon atoms and their chemical shifts,
which are characteristic of their functional groups (e.g., alcohol, alkane).

Table 2: *H and 3C NMR Chemical Shift Data of Rengyol

Note: A complete, assigned NMR dataset for Rengyol is not readily available in the reviewed
literature. The following table presents partial data obtained from existing publications. The
assignments are based on the known structure of Rengyol.
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Solvent: CDsOD for *H NMR data. The 3C NMR data source does not specify the solvent, but it
is likely a polar deuterated solvent.

2D NMR Experimental Protocols for Structural
Elucidation

2D NMR experiments are essential for establishing the connectivity between atoms, thus
providing a complete picture of the molecular structure.

Experimental Workflow
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Caption: General workflow for NMR-based structural elucidation of Rengyol.

Protocol 1: *H-'H COSY (Correlation Spectroscopy)
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Objective: To identify proton-proton spin-spin couplings, revealing which protons are adjacent
to each other.

Methodology:

o Sample Preparation: Dissolve 5-10 mg of Rengyol in a suitable deuterated solvent (e.qg.,
CDsOD, DMSO-de) and transfer to a 5 mm NMR tube.

e Instrument Setup:

o Tune and match the probe for H.

o Lock the spectrometer on the deuterium signal of the solvent.

o Optimize shims for homogeneity.

e Acquisition Parameters (Example for a 500 MHz spectrometer):

o Pulse Program: cosygpqf (or equivalent gradient-selected, double-quantum filtered
COSY).

o Spectral Width (F2 and F1): 10-12 ppm.

o Number of Scans (NS): 2-8.

o Number of Increments (F1): 256-512.

o Relaxation Delay (d1): 1-2 seconds.

o Processing and Analysis:

[¢]

Apply a sine-bell or squared sine-bell window function in both dimensions.

Perform Fourier transformation.

[e]

(¢]

Phase correct the spectrum.

[¢]

Analyze cross-peaks, which indicate coupled protons.
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Protocol 2: 'H-*C HSQC (Heteronuclear Single Quantum
Coherence)

Objective: To identify direct one-bond correlations between protons and carbons.
Methodology:
o Sample Preparation: Use the same sample as for the COSY experiment.
e Instrument Setup:
o Tune and match the probe for both *H and 13C.
o Calibrate 13C pulse widths.
e Acquisition Parameters (Example for a 500 MHz spectrometer):

o Pulse Program: hsqcedetgpsp (or equivalent phase-sensitive, edited HSQC with gradient
selection).

o Spectral Width (F2 - *H): 10-12 ppm.

o Spectral Width (F1 - 13C): Appropriate range to cover all carbon signals (e.g., 0-80 ppm for
Rengyol).

o Number of Scans (NS): 4-16.

o Number of Increments (F1): 128-256.

o Relaxation Delay (d1): 1-2 seconds.

o 1J(CH) Coupling Constant: Set to an average value of 145 Hz.
e Processing and Analysis:

o Apply appropriate window functions.

o Perform Fourier transformation.
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o Analyze correlation peaks to assign protons to their directly attached carbons. Edited
HSQC will show CH/CHs and CHz signals with opposite phases.

Protocol 3: 'H-*C HMBC (Heteronuclear Multiple Bond
Correlation)

Objective: To identify long-range (2-3 bond) correlations between protons and carbons. This is
crucial for connecting molecular fragments and assigning quaternary carbons.

Methodology:
o Sample Preparation: Use the same sample.
e Instrument Setup: Same as for HSQC.
e Acquisition Parameters (Example for a 500 MHz spectrometer):
o Pulse Program: hmbcgplpndgf (or equivalent gradient-selected HMBC).
o Spectral Width (F2 - *H): 10-12 ppm.
o Spectral Width (F1 - 13C): Appropriate range for all carbons.
o Number of Scans (NS): 8-32 (or more, as HMBC is less sensitive).
o Number of Increments (F1): 256-512.
o Relaxation Delay (d1): 1-2 seconds.
o Long-range J(CH) Coupling Constant: Optimized for an average value of 8-10 Hz.
e Processing and Analysis:
o Apply appropriate window functions.
o Perform Fourier transformation.

o Analyze cross-peaks to establish long-range H-C connectivities.
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Hypothetical Signaling Pathway for the Anti-Emetic
Action of Rengyol

While the precise mechanism of Rengyol's anti-emetic activity is not fully elucidated, it is
hypothesized to involve the antagonism of key neurotransmitter receptors in the brainstem,
which are central to the emetic reflex. The primary targets are likely the 5-hydroxytryptamine
type 3 (5-HT3s) and dopamine D2z receptors located in the chemoreceptor trigger zone (CTZ)

and the nucleus of the solitary tract (NTS).
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Caption: Hypothetical anti-emetic mechanism of Rengyol via receptor antagonism.
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This proposed pathway suggests that Rengyol may inhibit the binding of serotonin (5-HT) and
dopamine to their respective receptors in the CTZ and NTS. This action would block the
downstream signaling cascade that ultimately leads to the sensation of hausea and the act of
vomiting. This mechanism is consistent with the action of established anti-emetic drugs.

Conclusion

NMR spectroscopy, through a combination of 1D and 2D experiments, provides a robust
platform for the complete structural elucidation of Rengyol. The protocols outlined in this
document offer a standardized approach for researchers to obtain high-quality NMR data. The
detailed structural information is a prerequisite for understanding the compound's biological
activity, such as its anti-emetic effects, and for guiding further research in drug development.
While the precise signaling pathway of Rengyol's anti-emetic action requires further
experimental validation, the proposed mechanism involving 5-HTs and D2z receptor antagonism
provides a strong foundation for future pharmacological studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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